
2,2'-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two cyclopentadienyl rings substituted with methyl groups and connected to a biphenyl core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl typically involves the following steps:
Formation of Cyclopentadienyl Rings: The initial step involves the synthesis of 3,4-dimethylcyclopentadienyl rings. This can be achieved through the alkylation of cyclopentadiene with methyl halides under basic conditions.
Coupling with Biphenyl Core: The cyclopentadienyl rings are then coupled with a biphenyl core. This step often involves the use of transition metal catalysts, such as palladium or nickel, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the cyclopentadienyl rings or the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl has several scientific research applications:
Materials Science: The compound can be used as a precursor for the synthesis of novel polymers and materials with unique electronic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biochemical studies.
Industry: The compound may find applications in the development of new catalysts or as an additive in various industrial processes.
作用機序
The mechanism by which 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl exerts its effects depends on its specific application. In materials science, its unique structure allows it to interact with other molecules or materials to form new compounds with desirable properties. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
類似化合物との比較
Similar Compounds
2,2’-Bis(cyclopenta-1,3-dien-1-yl)-1,1’-biphenyl: Lacks the methyl substitutions on the cyclopentadienyl rings.
2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl: Similar structure but with different substituents on the cyclopentadienyl rings.
Uniqueness
The presence of methyl groups on the cyclopentadienyl rings in 2,2’-Bis(3,4-dimethylcyclopenta-1,3-dien-1-yl)-1,1’-biphenyl imparts unique electronic and steric properties, making it distinct from other similar compounds
特性
CAS番号 |
144180-62-1 |
|---|---|
分子式 |
C26H26 |
分子量 |
338.5 g/mol |
IUPAC名 |
1-(3,4-dimethylcyclopenta-1,3-dien-1-yl)-2-[2-(3,4-dimethylcyclopenta-1,3-dien-1-yl)phenyl]benzene |
InChI |
InChI=1S/C26H26/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22/h5-13,15H,14,16H2,1-4H3 |
InChIキー |
YJPMRLLZEMIWLD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C1)C2=CC=CC=C2C3=CC=CC=C3C4=CC(=C(C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



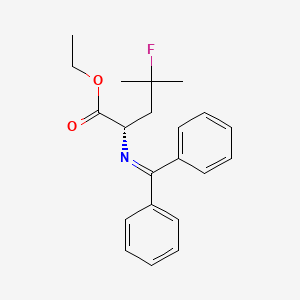
![2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine](/img/structure/B12549719.png)
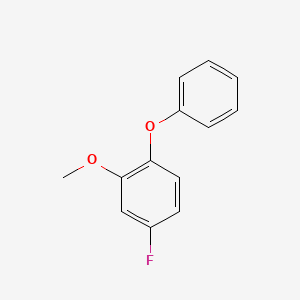

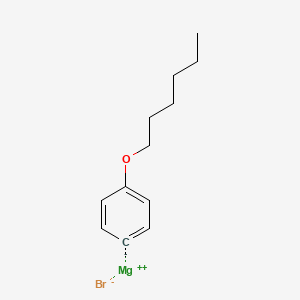
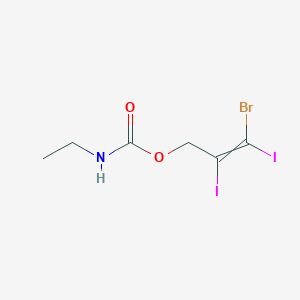
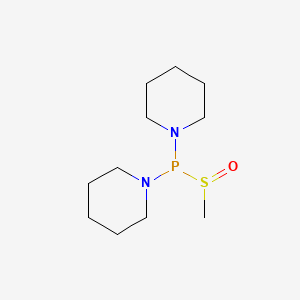
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)
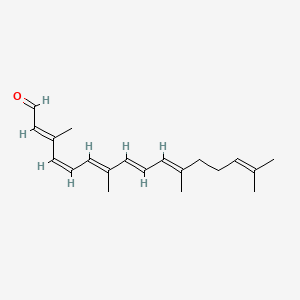
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)

